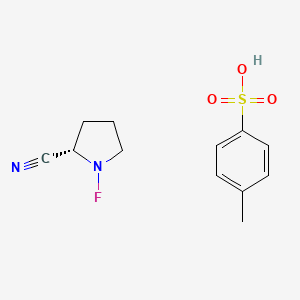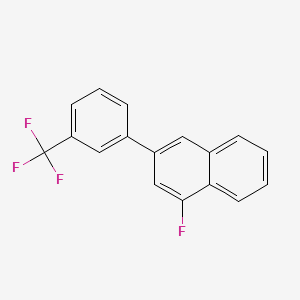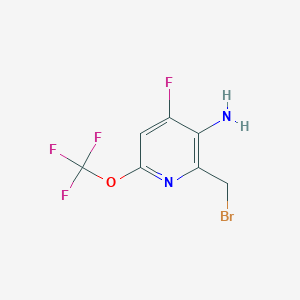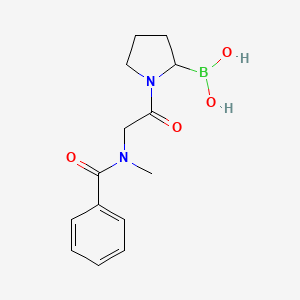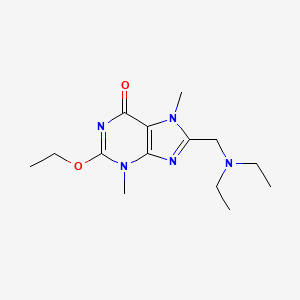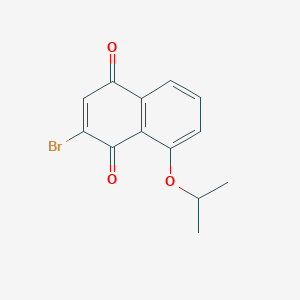
1,4-Naphthalenedione, 2-bromo-8-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-8-isopropoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of bromine and isopropoxy groups in the naphthoquinone structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-8-isopropoxynaphthalene-1,4-dione typically involves the bromination of a naphthoquinone precursor followed by the introduction of the isopropoxy group. One common method is the bromination of 1,4-naphthoquinone using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo-naphthoquinone can then be reacted with isopropanol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of 2-bromo-8-isopropoxynaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-8-isopropoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Various oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-8-isopropoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-8-isopropoxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or the induction of DNA damage, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,4-naphthoquinone: Similar structure but lacks the isopropoxy group.
8-isopropoxynaphthalene-1,4-dione: Similar structure but lacks the bromine atom.
2-bromo-3-(methylamino)naphthalene-1,4-dione: Contains a methylamino group instead of the isopropoxy group.
Uniqueness
2-bromo-8-isopropoxynaphthalene-1,4-dione is unique due to the presence of both bromine and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile reagent in organic synthesis and its efficacy in various biological applications.
Properties
CAS No. |
919114-35-5 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-8-propan-2-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-7(2)17-11-5-3-4-8-10(15)6-9(14)13(16)12(8)11/h3-7H,1-2H3 |
InChI Key |
MCJNOIGULLNECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)

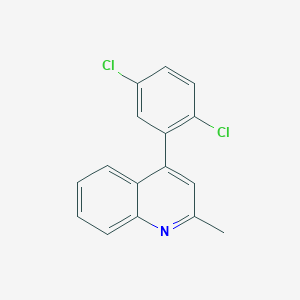


![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)

